N-[1-[2-(difluoromethoxy)phenyl]propyl]-4-methyl-3-oxopiperazine-1-carboxamide
Description
N-[1-[2-(difluoromethoxy)phenyl]propyl]-4-methyl-3-oxopiperazine-1-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The presence of the difluoromethoxy group and the piperazine ring in its structure contributes to its distinct physicochemical properties, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[1-[2-(difluoromethoxy)phenyl]propyl]-4-methyl-3-oxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2N3O3/c1-3-12(11-6-4-5-7-13(11)24-15(17)18)19-16(23)21-9-8-20(2)14(22)10-21/h4-7,12,15H,3,8-10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJXXOWYOYCSKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1OC(F)F)NC(=O)N2CCN(C(=O)C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(difluoromethoxy)phenyl]propyl]-4-methyl-3-oxopiperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of aromatic compounds, which can be achieved through various methods such as electrophilic, nucleophilic, radical, and cross-coupling reactions . The difluoromethoxylated ketones serve as versatile building blocks for the synthesis of challenging OCF2H-bearing N-heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods to transfer CF2H to specific sites on the aromatic ring . These processes are optimized for high yield and purity, ensuring the compound meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(difluoromethoxy)phenyl]propyl]-4-methyl-3-oxopiperazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted aromatic oxides, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring .
Scientific Research Applications
N-[1-[2-(difluoromethoxy)phenyl]propyl]-4-methyl-3-oxopiperazine-1-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1-[2-(difluoromethoxy)phenyl]propyl]-4-methyl-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance binding affinity to target proteins through weak hydrogen-bonding interactions, while the piperazine ring may contribute to the compound’s overall stability and bioactivity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Compounds: These compounds share similar fluorinated groups but differ in the number of fluorine atoms.
Difluoromethoxylated Ketones: These compounds serve as building blocks for synthesizing various N-heterocycles, similar to N-[1-[2-(difluoromethoxy)phenyl]propyl]-4-methyl-3-oxopiperazine-1-carboxamide.
Uniqueness
This compound is unique due to its specific combination of the difluoromethoxy group and the piperazine ring. This combination imparts distinct physicochemical properties, making it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
